Chlorpheniramine Nitrile-d6
CAS No.: 1329488-38-1
Cat. No.: VC0138444
Molecular Formula: C17H18ClN3
Molecular Weight: 305.839
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1329488-38-1 |
---|---|
Molecular Formula | C17H18ClN3 |
Molecular Weight | 305.839 |
IUPAC Name | 4-[bis(trideuteriomethyl)amino]-2-(4-chlorophenyl)-2-pyridin-2-ylbutanenitrile |
Standard InChI | InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3/i1D3,2D3 |
Standard InChI Key | XWFSLFHFPQWKNV-WFGJKAKNSA-N |
SMILES | CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Introduction
Chemical Structure and Properties
Chlorpheniramine Nitrile-d6 is a deuterated version of Chlorpheniramine Nitrile, replacing six hydrogen atoms with deuterium atoms. The parent compound, Chlorpheniramine Nitrile, is known by its systematic name 2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile . The deuterated form maintains the same core structure but incorporates six deuterium atoms, likely at the methyl positions of the dimethylamino group.
Physical and Chemical Data
The physical and chemical properties of Chlorpheniramine Nitrile-d6 can be largely inferred from those of its non-deuterated counterpart, with slight variations expected due to the isotope effect. Table 1 compares the properties of Chlorpheniramine Nitrile with its deuterated analog.
Table 1: Comparative Physical and Chemical Properties
The structural similarity between Chlorpheniramine Nitrile-d6 and other related compounds is noteworthy. While Chlorpheniramine itself is an antihistamine with the molecular formula C₁₆H₁₉ClN₂ , Chlorpheniramine Nitrile represents a nitrile derivative that has been identified as an impurity in pharmaceutical preparations.
Synthesis and Preparation Methods
The synthesis of Chlorpheniramine Nitrile-d6 would follow similar routes to the non-deuterated version, with deuterated starting materials or reagents. Based on available patent information, a potential synthesis route can be extrapolated.
Synthetic Route for Preparation
The synthesis of Chlorpheniramine Nitrile (the non-deuterated analog) has been described in patents, which provides insight into how the deuterated version might be prepared. According to patent information, a multi-step process is typically employed :
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Reaction of p-chlorobenzonitrile with 2-chloropyridine under the action of sodium amide
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Reaction of the intermediate compound with halogenated acetaldehyde diethyl acetal
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Acid-catalyzed reaction to obtain a subsequent intermediate
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Reaction with methylamine to complete the synthesis
For the deuterated analog, deuterated methylamine would likely be used in the final step to incorporate the deuterium atoms at the dimethylamino group. The reaction conditions would be similar to those described for the non-deuterated compound, including:
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Reaction temperatures ranging from 15°C to 85°C
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Use of solvents such as toluene, acetone, or tetrahydrofuran
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Catalysts like tetrabutylammonium bromide
Chlorpheniramine Nitrile-d6 serves primarily as an analytical reference standard, particularly in the pharmaceutical industry for quality control of Chlorpheniramine-containing products.
Mass Spectrometry Applications
As a deuterated internal standard, Chlorpheniramine Nitrile-d6 is invaluable in liquid chromatography-mass spectrometry (LC-MS) analysis. The deuterium labeling creates a mass shift that allows for distinction between the analyte and internal standard while maintaining nearly identical chemical behavior.
The mass spectral properties of related compounds provide insight into how Chlorpheniramine Nitrile-d6 would behave in MS analysis. For example, Chlorpheniramine impurities have been characterized by mass spectrometry, showing characteristic fragmentation patterns . The mass spectral data for Chlorpheniramine impurities indicate an [M+H]+ signal at m/z 284, which would be shifted to approximately m/z 290 for the deuterated analog .
Liquid Chromatography Methods
For the analysis of Chlorpheniramine and related compounds, including Chlorpheniramine Nitrile-d6, high-performance liquid chromatography (HPLC) is commonly employed. The following conditions have been reported for the analysis of related compounds:
Table 2: Typical HPLC Conditions for Analysis
Role in Pharmaceutical Analysis
Chlorpheniramine Nitrile-d6 plays a crucial role in pharmaceutical quality control and research, particularly in relation to Chlorpheniramine maleate, a widely used antihistamine.
Quality Control Applications
The use of deuterated standards like Chlorpheniramine Nitrile-d6 provides several advantages in pharmaceutical quality control:
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Compensation for matrix effects in complex formulations
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Improved accuracy in quantification through isotope dilution techniques
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Enhanced reliability of analytical methods for regulatory compliance
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Facilitation of method validation procedures
Similar deuterated compounds, such as Chlorpheniramine-d6 Maleate, are available as solutions with concentrations of 100 μg/mL in methanol , suggesting that Chlorpheniramine Nitrile-d6 might be available in similar formulations.
Comparison with Other Deuterated Chlorpheniramine Derivatives
Several deuterated derivatives of Chlorpheniramine exist for analytical purposes, each with specific applications in pharmaceutical analysis.
Comparative Analysis of Deuterated Derivatives
Table 5: Comparison of Deuterated Chlorpheniramine Derivatives
Each of these deuterated compounds serves specific analytical purposes in pharmaceutical research and quality control, with the choice of compound depending on the specific analysis requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume